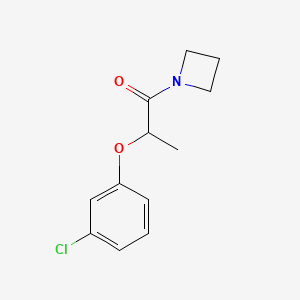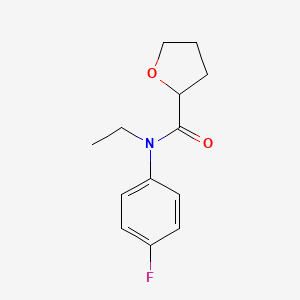
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that has potential applications in the field of scientific research. ACP-105 is a synthetic compound that selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. In
Wirkmechanismus
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. Unlike traditional anabolic steroids, which can have negative side effects on the liver and prostate, this compound is selective in its binding and does not have these negative effects.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of treatments for muscle wasting and bone loss. This compound has also been shown to have a positive effect on insulin sensitivity, which could have potential applications in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is its selectivity in binding to androgen receptors, which reduces the risk of negative side effects associated with traditional anabolic steroids. However, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in the field of scientific research.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one. One area of interest is the development of treatments for muscle wasting and bone loss, particularly in elderly populations. This compound could also have potential applications in the treatment of type 2 diabetes, as it has been shown to improve insulin sensitivity. Further research is needed to fully understand the mechanism of action and potential applications of this compound in the field of scientific research.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one involves a multistep process that begins with the reaction of 3-chlorophenol with epichlorohydrin to form 3-chloroglycidol. The resulting product is then reacted with azetidine to form 1-(azetidin-1-yl)-3-chloropropan-2-ol. Finally, the compound is reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has potential applications in the field of scientific research, particularly in the study of androgen receptor signaling pathways and the development of treatments for muscle wasting and bone loss. This compound has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. This makes it a promising candidate for the development of treatments for conditions such as osteoporosis and sarcopenia.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-6-3-7-14)16-11-5-2-4-10(13)8-11/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLIBBCPBECJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)


